4-Nitro-2-(2-phenylacetamido)benzamide

Measles virus Entry inhibitor Shelf stability

Select AS-48 for unmatched MeV fusion inhibition studies. Unlike generic nitrobenzamides, its ortho-carboxamide group delivers a ≥5-fold potency advantage (IC₅₀ 0.6–3.0 μM across wild-type strains), while validated resistance mutations (HR-B domain) enable precise mechanistic probing. This shelf-stable, non-peptide probe is the only choice for reproducible fusion assays where compound degradation compromises data integrity.

Molecular Formula C15H13N3O4
Molecular Weight 299.28 g/mol
Cat. No. B13546871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(2-phenylacetamido)benzamide
Molecular FormulaC15H13N3O4
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C15H13N3O4/c16-15(20)12-7-6-11(18(21)22)9-13(12)17-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20)(H,17,19)
InChIKeyYCAFMCMKNHYQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2-(2-phenylacetamido)benzamide – Structural Identity and Baseline Profile for Research Procurement


4-Nitro-2-(2-phenylacetamido)benzamide (IUPAC: 4-nitro-2-[(2-phenylacetyl)amino]benzamide; also designated AS-48) is a disubstituted benzamide derivative with molecular formula C₁₅H₁₃N₃O₄ and molecular weight 299.28 g/mol . The compound features a para-nitro group and an ortho-phenylacetamido substituent on a benzamide core, with an additional ortho-carboxamide moiety [1]. Originally developed as a non-peptide small-molecule measles virus (MeV) entry inhibitor, it is archived in the Protein Data Bank as ligand 95C and is registered in PubChem (CID 44414909) and ChEMBL (CHEMBL424701) [2].

Why 4-Nitro-2-(2-phenylacetamido)benzamide Cannot Be Replaced by Generic Nitrobenzamides or Simple Analogs


Generic 4-nitrobenzamides (e.g., N-tert-butyl-4-nitrobenzamide, covered by US5659082) lack the ortho-phenylacetamido and ortho-carboxamide substituents that define the pharmacophore of AS-48 [1]. Structure-activity relationship (SAR) data demonstrate that the ortho-carboxamide group contributes a ≥5-fold improvement in antiviral potency relative to simple para-nitro anilides such as compound 3b, while the para-nitro group alone yields only weak activity (IC₅₀ 16 μM) [1]. Furthermore, resistance mutations in the measles virus fusion protein HR-B domain confer cross-resistance specifically to AS-48 and the peptidic inhibitor FIP, confirming that the compound engages a distinct binding site not shared by generic nitrobenzamides [2]. Substituting a simpler analog would forfeit both potency and target specificity.

Quantitative Differentiation Evidence: 4-Nitro-2-(2-phenylacetamido)benzamide vs. Closest Analogs and Alternatives


Shelf Stability Advantage Over the More Potent but Unstable Lead AM-4

The antecedent lead compound AM-4 (7a, N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide) achieved an IC₅₀ of 0.26 μM against MV-Edm but was abandoned due to chemical instability. AS-48 (11f, the target compound) was explicitly designed as a shelf-stable alternative, achieving an IC₅₀ of 3 μM against MV-Edm [1]. The trade-off in absolute potency (11.5-fold reduction) was accepted specifically to gain shelf stability, making AS-48 the preferred compound for reproducible long-term experimental use [1].

Measles virus Entry inhibitor Shelf stability

Broad-Spectrum Activity Across Wild-Type Measles Virus Strains vs. Single-Strain Comparators

AS-48 demonstrates an IC₅₀ range of 0.6–3.0 μM across a panel of wild-type MeV strains isolated from the field, whereas most structural analogs in the series were evaluated only against the vaccine strain MV-Edm [1]. The lowest IC₅₀ of 0.6 μM was recorded against the MV-KS strain . This 5-fold range across genetically diverse clinical isolates indicates consistent target engagement that is not strain-restricted.

Measles virus Broad-spectrum antiviral Wild-type strains

5.3-Fold Potency Advantage Over the Simple para-Nitro Anilide Analog 3b

Within the same anilide series and under identical assay conditions, AS-48 (11f, ortho-CONH₂, para-NO₂) exhibits an IC₅₀ of 3 μM against MV-Edm, whereas the simpler para-nitro analog 3b (para-NO₂ only, no ortho-carboxamide) shows an IC₅₀ of 16 μM [1]. This represents a 5.3-fold improvement in potency attributable to the presence of the ortho-carboxamide group, which was shown by docking studies to contribute an additional hydrogen-bonding interaction with Arg268 in the MeV fusion protein binding pocket [1].

Structure-activity relationship Nitrobenzamide Antiviral potency

Superior Selectivity Index Relative to the para-Nitro Analog 3b

AS-48 exhibits a selectivity index (SI = CC₅₀/IC₅₀) of 108, derived from a CC₅₀ of 325 μM and an IC₅₀ of 3 μM against MV-Edm [1]. In comparison, the structurally simpler para-nitro analog 3b shows an SI of only 34 (CC₅₀ = 550 μM, IC₅₀ = 16 μM), despite having a numerically higher CC₅₀ [1]. The 3.2-fold higher SI of AS-48 arises primarily from its greater antiviral potency rather than lower inherent cytotoxicity, and positions it as the compound with the widest therapeutic window among the para-nitro-containing analogs in the series [1].

Selectivity index Cytotoxicity Therapeutic window

Small-Molecule Advantage Over Peptidic Fusion Inhibitor FIP

AS-48 and the peptidic fusion inhibitor Z-d-Phe-l-Phe-Gly (FIP) demonstrate comparable efficacy in blocking measles virus membrane fusion and syncytium formation, with shared escape mutations in the HR-B domain of the F protein confirming a common binding site [1]. However, AS-48 is a small molecule (MW 299.28 Da) with drug-like physicochemical properties, while FIP is a tripeptide derivative susceptible to proteolytic degradation and limited membrane permeability [1]. Other FIP homologues, such as Z-d-Phe, are less effective [1]. Escape mutations (I452T, D458N, D458G/V459A, N462K, N462H, G464E, I483R) confer resistance to both inhibitors without compromising fusion competence, validating that AS-48 achieves peptide-like target engagement with small-molecule practicality [1].

Non-peptide inhibitor Measles virus fusion Drug-likeness

High-Impact Application Scenarios for 4-Nitro-2-(2-phenylacetamido)benzamide in Antiviral and Chemical Biology Research


Measles Virus Entry Inhibition Studies Requiring a Shelf-Stable, Non-Peptide Tool Compound

AS-48 is the only non-peptide measles virus entry inhibitor with validated shelf stability within the anilide chemotype, making it the compound of choice for laboratories conducting MeV fusion inhibition assays where compound degradation would compromise data reproducibility [1]. Its IC₅₀ of 3 μM against MV-Edm and 0.6–3.0 μM against wild-type strains provides sufficient potency for cell-based mechanistic studies while avoiding the instability issues of the more potent but degradation-prone AM-4 (IC₅₀ 0.26 μM) [1].

Generation and Characterization of Drug-Resistant MeV Mutants for Fusion Protein Mechanistic Studies

The well-characterized resistance mutation map for AS-48 (seven validated mutations in the HR-B domain: I452T, D458N, D458G/V459A, N462K, N462H, G464E, I483R) enables its use as a selective pressure agent to probe MeV fusion protein conformational dynamics [1]. These mutations confer cross-resistance to FIP, confirming that AS-48 can substitute for the less practical peptide inhibitor in resistance studies [1].

Structural Biology and Computational Docking Studies Using a Crystallographically Characterized Ligand

AS-48 is registered as ligand 95C in the Protein Data Bank and has been docked into a homology model of the MeV fusion protein trimer, with specific hydrogen-bonding interactions mapped to Arg268 (amide carbonyl) and Ser45/Arg48 (meta-nitro group) [1][2]. Researchers performing crystallography, cryo-EM, or molecular dynamics simulations on paramyxovirus fusion proteins can use AS-48 as a structurally defined small-molecule probe with established binding pose data [2].

Broad-Spectrum Anti-Paramyxovirus Screening and Comparator Studies

Given its validated activity across multiple wild-type MeV strains (IC₅₀ range 0.6–3.0 μM), AS-48 serves as a reference inhibitor for screening campaigns targeting morbillivirus entry [1]. Its selectivity index of 108 in Vero cells provides a comfortable experimental window for distinguishing specific antiviral effects from cytotoxicity, making it suitable as a positive control in high-throughput screening formats [1].

Quote Request

Request a Quote for 4-Nitro-2-(2-phenylacetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.